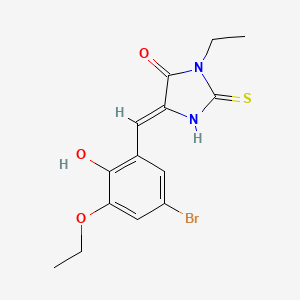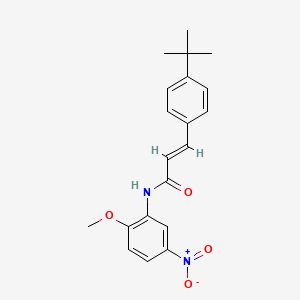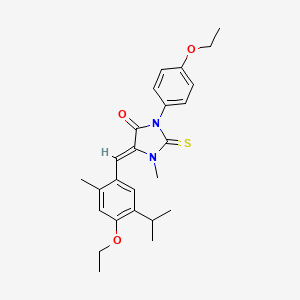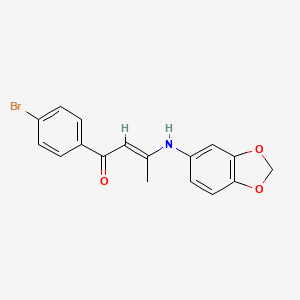![molecular formula C18H16BrNO4 B5915047 methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B5915047.png)
methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate, also known as Methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)phenylamino]acrylate, is a chemical compound that has gained significant attention in scientific research. This compound is a type of acrylate that is commonly used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate is not well understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate may have antibacterial and anti-inflammatory effects.
Biochemical and Physiological Effects:
methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate has been shown to have low toxicity in vitro and in vivo. However, further studies are needed to determine the long-term effects of this compound on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate in lab experiments is its versatility in the synthesis of various organic compounds. Additionally, this compound has low toxicity, making it a safer alternative to other chemicals. However, one limitation of using methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate in scientific research. One direction is the development of new antibacterial agents and anti-inflammatory agents using this compound as a precursor. Additionally, researchers may explore the use of methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate in the development of new materials for electronic and optoelectronic applications. Finally, further studies are needed to determine the long-term effects of this compound on human health.
Synthesemethoden
The synthesis of methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate involves the reaction of 4-bromoaniline with methyl 3-(4-bromophenyl)-2-cyanoacrylate in the presence of a base. The resulting product is then treated with methanol and hydrochloric acid to yield methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate has been widely used in scientific research as a precursor for the synthesis of various organic compounds. This compound has been used in the synthesis of novel antibacterial agents, anti-inflammatory agents, and anticancer agents. Additionally, methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate has been used in the development of new materials for electronic and optoelectronic applications.
Eigenschaften
IUPAC Name |
methyl (Z)-3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4/c1-23-15-9-5-13(6-10-15)17(21)20-16(18(22)24-2)11-12-3-7-14(19)8-4-12/h3-11H,1-2H3,(H,20,21)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOMRBFQLSEFTJ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Br)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (Z)-3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethoxyphenyl)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5914965.png)

![5-{3-chloro-4-[(4-iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5914986.png)
![N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide](/img/structure/B5914993.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5915002.png)

![3-ethyl-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915006.png)
![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915011.png)

![{4-bromo-2-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5915027.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)-2-buten-1-one](/img/structure/B5915029.png)

![N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5915038.png)
![3-{3-(4-methoxyphenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5915039.png)